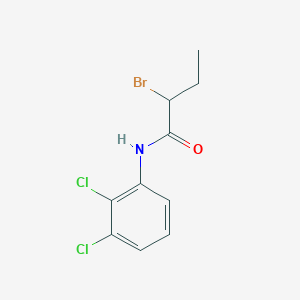
2-Bromo-N-(2,3-dichlorophenyl)butanamide
概要
説明
2-Bromo-N-(2,3-dichlorophenyl)butanamide is an organic compound with the molecular formula C10H10BrCl2NO It is a derivative of butanamide, where the butanamide moiety is substituted with bromine and dichlorophenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-(2,3-dichlorophenyl)butanamide typically involves the reaction of 2,3-dichloroaniline with 2-bromobutyryl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2,3-Dichloroaniline+2-Bromobutyryl chloride→this compound+HCl
The reaction is usually conducted in an organic solvent such as dichloromethane or chloroform at a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process efficiently.
化学反応の分析
Types of Reactions
2-Bromo-N-(2,3-dichlorophenyl)butanamide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the compound can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Reduction: The compound can be reduced to form the corresponding amine derivative.
Oxidation: Oxidation reactions can lead to the formation of carboxylic acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, or primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed in acidic or basic media.
Major Products Formed
Nucleophilic Substitution: Formation of substituted butanamides.
Reduction: Formation of N-(2,3-dichlorophenyl)butanamide.
Oxidation: Formation of 2-bromo-N-(2,3-dichlorophenyl)butanoic acid.
科学的研究の応用
2-Bromo-N-(2,3-dichlorophenyl)butanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-Bromo-N-(2,3-dichlorophenyl)butanamide involves its interaction with specific molecular targets and pathways. The bromine and dichlorophenyl groups play a crucial role in its reactivity and binding affinity to biological molecules. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
- 2-Bromo-N-(2,4-dichlorophenyl)butanamide
- 2-Bromo-N-(2,5-dichlorophenyl)butanamide
- 2-Bromo-N-(3,4-dichlorophenyl)butanamide
Uniqueness
2-Bromo-N-(2,3-dichlorophenyl)butanamide is unique due to the specific positioning of the bromine and dichlorophenyl groups, which influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable subject of study in various research fields.
特性
IUPAC Name |
2-bromo-N-(2,3-dichlorophenyl)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrCl2NO/c1-2-6(11)10(15)14-8-5-3-4-7(12)9(8)13/h3-6H,2H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQZYEIZMKXXIIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=C(C(=CC=C1)Cl)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrCl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




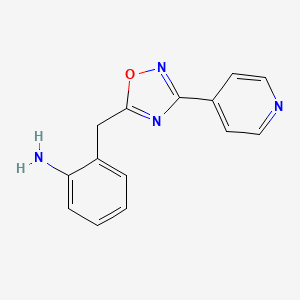
![1,1,1-Trifluoro-3-[(2-methoxyethyl)amino]propan-2-ol](/img/structure/B1445080.png)

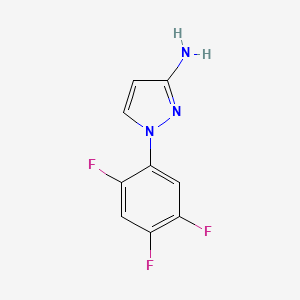
![[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1445086.png)
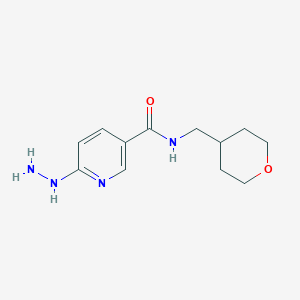
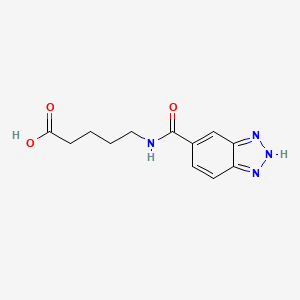


![2-(Trifluoromethyl)imidazo[1,2-a]pyridin-6-amine](/img/structure/B1445096.png)
![Ethyl 3-{3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}butanoate](/img/structure/B1445097.png)

